molecular formula C14H8BrClN2OS B2714017 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 392236-63-4

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2714017
CAS No.: 392236-63-4
M. Wt: 367.65
InChI Key: DBZLWFQYHFVGSN-UHFFFAOYSA-N
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Description

4-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 6-chloro-substituted benzothiazole core and a 4-bromo-substituted benzamide moiety. Its molecular formula is C₁₄H₈BrClN₂OS, with a molecular weight of approximately 393.66 g/mol. The compound’s structure combines halogenated aromatic systems, which are often associated with enhanced biological activity and stability due to increased electronegativity and steric effects.

Properties

IUPAC Name

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZLWFQYHFVGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the reaction of the halogenated benzothiazole with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown this compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant organisms.

Anticancer Properties
This compound has also been explored for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of non-small cell lung cancer (NSCLC) cells with IC50 values lower than those observed with standard chemotherapeutic agents. The mechanism of action is believed to involve the inhibition of fibroblast growth factor receptor (FGFR) pathways, which are crucial for tumor growth and metastasis. A notable study reported significant reductions in cell viability at concentrations as low as 5 μM across different NSCLC cell lines.

Chemical Synthesis and Material Science

Building Block for Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and material applications. The compound's bromine and chlorine substituents enhance its reactivity, making it suitable for synthesizing derivatives with improved biological activity or novel properties.

Catalyst in Chemical Reactions
In industrial applications, this compound can act as a catalyst in chemical reactions, facilitating the formation of new materials or enhancing reaction efficiencies. Its structural characteristics enable it to participate in diverse chemical transformations.

Table: Summary of Biological Activities

Biological Activity Observation
AntimicrobialEffective against resistant bacterial strains with MIC values around 10 µg/mL.
AnticancerInhibits NSCLC cell proliferation with IC50 values below standard treatments.
MechanismInvolves enzyme inhibition and receptor modulation affecting critical signaling pathways.

Case Study: Antimicrobial Evaluation

In a specific study evaluating the antimicrobial properties of this compound, researchers found that it effectively disrupted bacterial cell walls, leading to cell lysis. This activity suggests its potential use in developing new antimicrobial agents aimed at combating antibiotic resistance.

Case Study: Anticancer Activity

Another research effort focused on the anticancer effects of this compound against NSCLC cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving FGFR inhibition, showcasing its promise as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, resulting in antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide with key analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Substituent Variations on the Benzothiazole Ring
Compound Name Benzothiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 6-Cl C₁₄H₈BrClN₂OS 393.66 Reference compound; chloro at position 4.
N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide 6-NHAc C₁₆H₁₂BrN₃O₂S 390.25 Acetamido group introduces polarity and hydrogen-bonding potential.
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 6-Me C₂₁H₁₅BrN₂OS 423.32 Methyl group enhances lipophilicity; phenyl linker increases molecular bulk.

Key Observations :

  • Chloro vs.
  • Chloro vs. Methyl (6-position) : The methyl group in increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce target specificity.
Variations in the Benzamide Moiety
Compound Name Benzamide Substituent Key Functional Groups
This compound 4-Br Bromine enhances halogen bonding and electron-withdrawing effects.
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide 2-Cl (acetamide) Chloroacetamide introduces a reactive α-carbon, enabling nucleophilic substitution.
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine Hydrazine Hydrazine linker enables chelation and optical properties; methoxy group adds electron-donating effects.

Key Observations :

  • Bromobenzamide vs. Chloroacetamide : The bromobenzamide in the target compound offers greater steric and electronic effects compared to the smaller, more reactive chloroacetamide in .
  • Benzamide vs. Hydrazine Derivatives : Hydrazine-based analogs (e.g., ) exhibit distinct coordination and optical properties, expanding applications beyond biological activity (e.g., corrosion inhibition or optical switches).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Inferred Properties/Bioactivity
This compound 393.66 6-Cl, 4-Br Potential antifungal/antimicrobial activity; halogen bonding.
N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide 390.25 6-NHAc, 4-Br Improved solubility; hydrogen-bond donor/acceptor.
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 423.32 6-Me, 4-Br Enhanced lipophilicity; potential CNS activity.
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide 261.13 6-Cl, 2-Cl (acetamide) Reactivity for further derivatization.

Biological Activity

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is C14H8BrClN2OSC_{14}H_8BrClN_2OS with a molecular weight of approximately 367.65 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes such as DNA gyrase, which plays a crucial role in bacterial DNA replication, thereby exhibiting antimicrobial effects . Additionally, it has been studied for its potential as an inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Biological Activities

The following sections summarize the key biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of essential bacterial enzymes, leading to cell death. The effectiveness varies based on the bacterial species and concentration used.

Anticancer Properties

Research into the anticancer potential of this compound indicates that it may induce apoptosis in cancer cells. In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines by triggering apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In SH-SY5Y neuroblastoma cell models, it showed potential in protecting against amyloid-beta (Aβ)-induced toxicity. The results indicated that treatment with this compound significantly improved cell viability compared to untreated controls .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at low micromolar concentrations.
Study 2 Showed that the compound induced apoptosis in breast cancer cells through caspase activation.
Study 3 Found protective effects against Aβ-induced cytotoxicity in neuronal cells, enhancing cell survival rates significantly.

Q & A

Q. Example Workflow :

Generate 3D conformers using PubChem data (InChI: WULALRGFFYJWOL-UHFFFAOYSA-N) .

Perform DFT calculations to map electrostatic potentials.

Validate predictions with in vitro assays.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., PPTase targeting ) and cell-based viability assays.
  • Purity validation : Use HPLC (>95% purity) and HRMS (e.g., FABMS m/z 482.90 in ) to rule out impurities .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity datasets) to identify trends .

Case Study : reports antimicrobial activity variations for benzamide derivatives due to substituent positioning (e.g., fluoro vs. bromo groups altering logP) .

Advanced: What strategies are recommended for designing derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzothiazole or benzamide rings. For example:
    • Electron-withdrawing groups (e.g., -Br, -Cl) improve metabolic stability (see for trifluoromethyl effects) .
    • Polar groups (e.g., -OH, -NH₂) enhance solubility but may reduce membrane permeability.
  • Fragment-based drug design : Use crystallographic data (e.g., ’s V = 1672.2 ų unit cell) to identify binding motifs .

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